molecular formula C12H16FNO2S B1595114 N-Cyclohexyl 4-fluorobenzenesulfonamide CAS No. 565-40-2

N-Cyclohexyl 4-fluorobenzenesulfonamide

Cat. No. B1595114
CAS RN: 565-40-2
M. Wt: 257.33 g/mol
InChI Key: YUSOTJWNKVVYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl 4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C12H16FNO2S . It has a molecular weight of 257.33 g/mol .


Molecular Structure Analysis

The InChI code for N-Cyclohexyl 4-fluorobenzenesulfonamide is InChI=1S/C12H16FNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 . The Canonical SMILES is C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)F .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound is 257.08857809 g/mol . The topological polar surface area of the compound is 54.6 Ų . The heavy atom count is 17 .

Scientific Research Applications

1. Inhibition of Cyclooxygenase Enzymes

N-Cyclohexyl 4-fluorobenzenesulfonamide derivatives are studied for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. This research is significant for developing selective COX-2 inhibitors, potentially beneficial for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

2. Enantioselective Fluorination

The compound's derivatives have been used in enantioselective fluorination reactions. This process is crucial for synthesizing 3-fluoro-2-oxindoles, which are valuable in pharmaceutical research due to their potential biological activities (Wang et al., 2014).

3. Spectroscopic Characterization

Studies involving N-Cyclohexyl 4-fluorobenzenesulfonamide have contributed to understanding molecular structures through spectroscopic methods. These include nuclear magnetic resonance (NMR) and X-ray crystallography, offering insights into the binding and structural dynamics of these compounds (Dugad & Gerig, 1988).

4. Development of New Catalytic Agents

The derivatives of N-Cyclohexyl 4-fluorobenzenesulfonamide have been employed in the synthesis of new catalytic agents. These catalysts are useful in various chemical reactions, including those that lead to the formation of complex organic compounds (Amim et al., 2008).

5. Role in Chemotherapeutic Studies

Research on N-Cyclohexyl 4-fluorobenzenesulfonamide derivatives has extended into the field of chemotherapy, especially in understanding the mechanisms ofaction of COX-2 inhibitors in cancer cells. Studies have indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential use in cancer therapy (Li et al., 2002).

6. Synthesis of Novel Organic Compounds

The compound and its derivatives have been utilized in the synthesis of novel organic structures. For instance, research has been conducted on creating eight-membered sultams through a formal [4 + 4] cyclization pathway, demonstrating the compound's versatility in organic synthesis (Samarakoon et al., 2010).

properties

IUPAC Name

N-cyclohexyl-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSOTJWNKVVYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355392
Record name N-CYCLOHEXYL 4-FLUOROBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl 4-fluorobenzenesulfonamide

CAS RN

565-40-2
Record name N-Cyclohexyl-4-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-CYCLOHEXYL 4-FLUOROBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl 4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Cyclohexyl 4-fluorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-Cyclohexyl 4-fluorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Cyclohexyl 4-fluorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-Cyclohexyl 4-fluorobenzenesulfonamide
Reactant of Route 6
N-Cyclohexyl 4-fluorobenzenesulfonamide

Citations

For This Compound
1
Citations
LM Struik - research.tue.nl
Sulfonamides are best known for their use in the pharmaceutical industry and are the basis for several groups of drugs, which have an antibacterial, antifungal or antimalarial activity. …
Number of citations: 0 research.tue.nl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.